![molecular formula C18H13ClN2O4S B2434454 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenyl)acetate CAS No. 877637-39-3](/img/structure/B2434454.png)

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenyl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

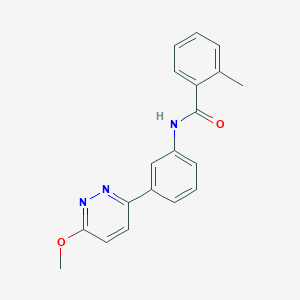

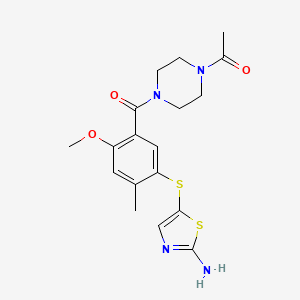

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyran derivative that contains a pyrimidine ring and a chlorophenyl group, making it a versatile molecule that can be modified to suit different needs. In

科学的研究の応用

Synthesis and Potential Applications

Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, including structures akin to the compound , have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than reference drugs and exhibited significant antimicrobial properties (Hafez et al., 2016).

Insecticidal and Antibacterial Potential : Pyrimidine linked pyrazole heterocyclics were synthesized and assessed for insecticidal and antibacterial efficacy. These compounds offer insights into the structure-activity relationships critical for designing effective bioactive molecules (Deohate & Palaspagar, 2020).

Antioxidant Activity : Some heterocyclic compounds incorporating pyrazolo-[3,4-d]pyrimidin-4-one moiety were synthesized and evaluated as antioxidants. This research shows the potential of structurally similar compounds for developing antioxidant therapies (El‐Mekabaty, 2015).

Fungicidal Activity : Research on oxime ether derivatives containing 1-aryl-3-oxypyrazoles, related to the core structure of the compound , demonstrated significant fungicidal activities. This suggests potential agricultural applications for similar compounds (Lv et al., 2015).

作用機序

Target of Action

The primary target of this compound is the APJ receptor , a critical mediator of cardiovascular homeostasis . This receptor is associated with the pathogenesis of cardiovascular disease and has implications in energy metabolism and gastrointestinal function .

Mode of Action

The compound acts as a potent APJ functional antagonist in cell-based assays . It exhibits more than 37-fold selectivity over the closely related angiotensin II type 1 (AT1) receptor . This suggests that the compound binds to the APJ receptor, inhibiting its function and thereby modulating the associated biochemical pathways .

Biochemical Pathways

The APJ receptor is part of the apelin/APJ system, a critical mediator of cardiovascular homeostasis . By acting as an antagonist, the compound disrupts this system, potentially affecting cardiovascular function, energy metabolism, and gastrointestinal function .

Result of Action

The compound’s antagonistic action on the APJ receptor could lead to modulation of cardiovascular function, energy metabolism, and gastrointestinal function . .

特性

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O4S/c19-13-4-2-12(3-5-13)8-17(23)25-16-10-24-14(9-15(16)22)11-26-18-20-6-1-7-21-18/h1-7,9-10H,8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUZNNRVNCCOGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenyl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2434373.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2434376.png)

![N-(4-bromophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2434377.png)

![3-ethyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2434379.png)

![2-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2434380.png)

![1-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-3-(2-fluorophenyl)-1-methylurea](/img/structure/B2434384.png)

![N-(3-chloro-4-methoxyphenyl)-1-(6-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2434388.png)

![[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol](/img/structure/B2434394.png)